(3S,4R)-1-(2-ethoxyethyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
(3S,4R)-1-(2-ethoxyethyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-3-21-8-7-17-10-14(15(11-17)16(18)19)12-5-4-6-13(9-12)20-2/h4-6,9,14-15H,3,7-8,10-11H2,1-2H3,(H,18,19)/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVBSWGDVVJZRD-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1CC(C(C1)C(=O)O)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCN1C[C@H]([C@@H](C1)C(=O)O)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Pyrrolidine Ring Formation
- Chiral Pool or Asymmetric Synthesis: The pyrrolidine ring with the (3S,4R) configuration can be constructed starting from chiral amino acids such as L-proline derivatives or via asymmetric 1,3-dipolar cycloaddition reactions using chiral catalysts to control stereochemistry.
- Cyclization: Intramolecular cyclization of amino alcohols or amino esters under controlled conditions forms the pyrrolidine ring with the desired stereochemistry.
Introduction of the 3-Methoxyphenyl Group
- Electrophilic Aromatic Substitution or Cross-Coupling: The 3-methoxyphenyl substituent at C-4 is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi coupling) using appropriate halogenated pyrrolidine intermediates and 3-methoxyphenyl boronic acid derivatives.
- Regioselectivity: The substitution is controlled to ensure attachment at the 4-position without affecting other ring positions.
N-Alkylation with 2-Ethoxyethyl Group
- Alkylation Reaction: The secondary amine nitrogen of the pyrrolidine ring is alkylated with 2-ethoxyethyl halides (such as 2-ethoxyethyl bromide or chloride) under basic conditions (e.g., using potassium carbonate or sodium hydride) to yield the N-(2-ethoxyethyl) substituted product.
- Reaction Conditions: Mild temperatures and anhydrous solvents like acetonitrile or DMF are used to avoid side reactions.
Carboxylic Acid Functionalization at C-3
- Oxidation or Hydrolysis: The carboxylic acid group at C-3 can be introduced by oxidation of a corresponding aldehyde or alcohol intermediate or by hydrolysis of an ester precursor.
- Ester Hydrolysis: If the intermediate is a methyl or ethyl ester, hydrolysis under acidic or basic conditions yields the free carboxylic acid.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrrolidine ring formation | Chiral amino acid derivative cyclization | (3S,4R)-pyrrolidine core with protected groups |
| 2 | Cross-coupling | Pd-catalyst, 3-methoxyphenyl boronic acid, base | Introduction of 3-methoxyphenyl at C-4 |
| 3 | N-Alkylation | 2-ethoxyethyl bromide, base (K2CO3), solvent (DMF) | N-(2-ethoxyethyl) substitution on nitrogen |
| 4 | Ester hydrolysis | NaOH or HCl aqueous solution, reflux | Formation of carboxylic acid at C-3 |
Research Findings and Optimization
- Stereoselectivity: Use of chiral catalysts or chiral starting materials ensures high enantiomeric excess (>95%) of the (3S,4R) isomer.
- Yields: Multi-step synthesis typically achieves overall yields in the range of 40-60%, with individual steps optimized for maximal conversion.
- Purification: Chromatographic techniques (e.g., preparative HPLC) and recrystallization are employed to isolate pure stereoisomers.
- Reaction Monitoring: NMR spectroscopy and chiral HPLC are used to monitor stereochemistry and purity throughout the synthesis.
Data Table Summarizing Preparation Methods
| Preparation Step | Key Reagents/Conditions | Stereochemical Control | Yield (%) | Notes |
|---|---|---|---|---|
| Pyrrolidine ring formation | Chiral amino acid derivative, cyclization agents | High (chiral pool) | 70-85 | Critical for stereochemistry |
| 3-Methoxyphenyl introduction | Pd catalyst, 3-methoxyphenyl boronic acid, base | Retentive | 75-90 | Cross-coupling preferred for selectivity |
| N-Alkylation | 2-ethoxyethyl bromide, base (K2CO3), DMF | No racemization | 80-95 | Mild conditions prevent side reactions |
| Carboxylic acid formation | Ester hydrolysis (NaOH or HCl) | Maintained | 85-95 | Final step to obtain free acid |
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-(2-ethoxyethyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₆H₂₃NO₄
- Molar Mass : 293.36 g/mol
- CAS Number : 1186648-00-9
- Structure : The compound features a pyrrolidine ring with a carboxylic acid functional group, which is crucial for its biological activity.
Synthesis and Derivatives
The synthesis of (3S,4R)-1-(2-ethoxyethyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid has been explored through various methods. Notably, asymmetric Michael addition reactions have been utilized to create enantiomerically enriched derivatives of pyrrolidine carboxylic acids . These methods are significant as they allow for the generation of compounds with specific stereochemistry, which is often crucial for biological activity.
Table 1: Synthesis Methods and Yields
| Synthesis Method | Yield (%) | Reference |
|---|---|---|
| Asymmetric Michael addition | 97 | |
| Retro-Dieckmann reaction | Variable | |
| Organocatalytic reactions | High |
Antimicrobial Activity
Research has indicated that pyrrolidine derivatives can act as inhibitors of key enzymes in pathogenic bacteria. Specifically, compounds similar to this compound have been investigated for their ability to inhibit InhA, an enzyme involved in the fatty acid elongation cycle of Mycobacterium tuberculosis. This suggests potential applications in developing new antibiotics to combat multidrug-resistant strains.
Neuropharmacological Effects
The structure of this compound indicates possible interactions with neurotransmitter systems. Pyrrolidine derivatives are often studied for their effects on cognitive function and mood regulation. Preliminary studies suggest that modifications to the pyrrolidine structure can enhance selectivity and potency at various receptors .
Case Studies
- Antituberculosis Research : A study highlighted the optimization of pyrrolidine carboxamides as potent InhA inhibitors. The lead compounds demonstrated significant antimicrobial activity against Mycobacterium tuberculosis, emphasizing the importance of structural modifications in enhancing efficacy .
- Neuropharmacological Screening : Another investigation into similar pyrrolidine derivatives showed promising results in modulating serotonin receptors, which could lead to advancements in treating mood disorders. The study focused on the relationship between molecular structure and receptor affinity .
Mechanism of Action
The mechanism of action of (3S,4R)-1-(2-ethoxyethyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Key Insights :
- Flexible chains (2-ethoxyethyl) may increase solubility compared to rigid substituents like benzyl .
Stereochemical Influence
The (3S,4R) configuration confers distinct advantages:
| Compound Name | Stereochemistry | Impact | Reference |
|---|---|---|---|
| (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid | (3R,4S) | Different enantiomer shows altered enzyme inhibition profiles | |
| (3R,4S)-rel-4-(2,3-Dichlorophenyl)pyrrolidine-3-carboxylic acid | Racemic mixture | Reduced potency compared to enantiopure analogs |
Key Insights :
- Enantiopure (3S,4R) configuration enhances target selectivity, as seen in binding assays with chiral receptors .
Functional Group Modifications
The carboxylic acid group at position 3 is pivotal for interactions:
Key Insights :
- Free carboxylic acid facilitates ionic interactions with basic residues in biological targets, while esters/amides alter pharmacokinetics (e.g., bioavailability) .
Biological Activity
(3S,4R)-1-(2-ethoxyethyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
- Molecular Formula : CHN O
- Molecular Weight : 293.36 g/mol
- CAS Number : 1186648-00-9
The compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. It has been studied for its potential as a CCR5 receptor antagonist. The configuration of the compound plays a crucial role in its binding affinity and efficacy. Research suggests that the (3R,4S) configuration is more favorable for interaction with the CCR5 receptor compared to its (3S,4R) counterpart .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the secretion of virulence factors in bacterial pathogens. For instance, at high concentrations (50 μM), it has shown significant inhibition of type III secretion systems (T3SS) in enteropathogenic E. coli models . This inhibition is crucial as T3SS is involved in the pathogenicity of several Gram-negative bacteria.
In Vivo Studies
In vivo studies have indicated that this compound may exhibit anti-inflammatory properties. Animal models treated with the compound showed reduced inflammatory markers, suggesting a potential application in treating conditions characterized by inflammation .
Case Studies
- HIV Research : A related study on similar pyrrolidine derivatives highlighted their potential as HIV-1 inhibitors. The (3R,4S) enantiomer displayed low nanomolar potency against various R5 HIV-1 strains, indicating that modifications to the pyrrolidine structure can enhance antiviral activity .
- Bacterial Pathogen Studies : In a study focused on enteropathogenic E. coli, compounds structurally related to this compound were screened for their ability to inhibit T3SS activity. The results showed promising inhibition rates which could lead to new therapeutic strategies against bacterial infections .
Data Tables
| Study | Target | Concentration | Effect Observed |
|---|---|---|---|
| In Vitro | T3SS | 50 μM | ~50% inhibition |
| In Vivo | Inflammation | N/A | Reduced markers |
| HIV Study | CCR5 | Low nanomolar | Effective inhibitor |
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis typically involves organometallic reagents (e.g., MeMgBr) in tetrahydrofuran (THF) at low temperatures (-78°C to -20°C), followed by quenching with saturated NH₄Cl and purification via silica gel chromatography using gradients of ethyl acetate/hexane. Diastereomeric ratios (dr) are controlled by reaction temperature and solvent polarity . For example, a dr of 92:8 was achieved at -20°C, while higher temperatures reduced selectivity .
Q. How is the compound characterized to confirm its structure?
Key characterization methods include:
- Optical rotation : Measured in chloroform (e.g., [α]²⁴D = +20.9°) to confirm enantiopurity .
- NMR spectroscopy : ¹H and ¹³C NMR data validate substituent positions and stereochemistry .
- Melting point : Determined via recrystallization (e.g., 163–164°C in toluene/ether) .
- Infrared (IR) spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Q. What solvents and reaction conditions are optimal for purification?
Ethyl acetate/hexane mixtures (1:1 to 3:1 ratios) are effective for silica gel chromatography. Low-temperature quenching (-78°C) prevents decomposition, and anhydrous Na₂SO₄ is used to dry organic extracts .
Advanced Research Questions
Q. How can diastereoselectivity be optimized during synthesis?
- Temperature control : Lower temperatures (-78°C) enhance selectivity by slowing competing pathways .
- Chiral auxiliaries : Use tert-butoxycarbonyl (Boc) groups to stabilize intermediates and direct stereochemistry .
- Solvent polarity : Polar aprotic solvents (e.g., THF) improve reagent solubility and transition-state alignment .
Q. How to resolve contradictions in diastereomeric ratios caused by post-reaction storage?
Storage of crude mixtures can lead to epimerization. To mitigate:
- In-situ quenching : Immediately neutralize reactive intermediates after completion .
- Chromatographic monitoring : Use TLC to track stability during purification .
- Low-temperature storage : Preserve ratios by storing products at -20°C post-isolation .
Q. What strategies validate enantiomeric excess (ee) in asymmetric synthesis?
Q. How does the 3-methoxyphenyl substituent influence reactivity?
The electron-donating methoxy group enhances aromatic ring stability and directs electrophilic substitution. Computational modeling (DFT) can predict regioselectivity in further functionalization .
Data Analysis and Methodological Challenges
Q. How to interpret conflicting NMR data for stereoisomers?
- NOESY/ROESY : Identify spatial proximity of protons to distinguish (3S,4R) from (3R,4S) configurations .
- Coupling constants : Axial vs. equatorial proton orientations in the pyrrolidine ring affect J-values (e.g., 3JHH ~8–12 Hz for trans-diaxial protons) .
Q. What analytical pitfalls arise during mass spectrometry (MS) analysis?
- Fragmentation patterns : The ethoxyethyl group may undergo cleavage, complicating molecular ion detection. Use soft ionization (ESI) to preserve the parent ion .
- Salt adducts : Sodium or potassium adducts ([M+Na]⁺) require high-resolution MS for accurate mass assignment .
Applications in Further Research
Q. How can this compound serve as a building block for drug discovery?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
